3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

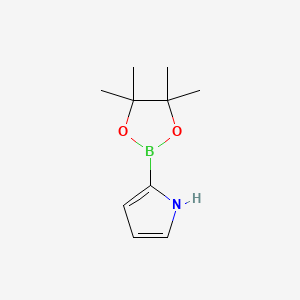

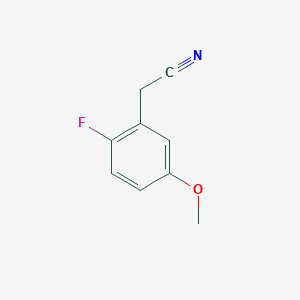

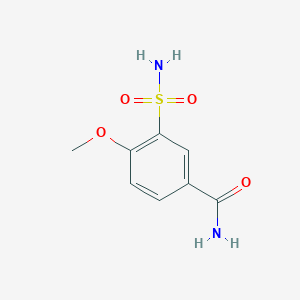

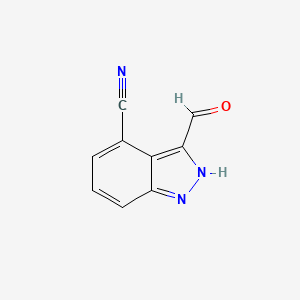

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the molecular formula C15H10F2O3 . It is also known by its IUPAC name, (3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone contains a total of 32 bonds, including 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds .Aplicaciones Científicas De Investigación

Environmental and Health Implications

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, commonly referenced in studies as Benzophenone-3 (BP-3), has been extensively studied for its environmental and health implications, particularly in water treatment and its impact on human and animal health.

Water Treatment and Environmental Impact : BP-3, a sunscreen agent used in cosmetics, has been found in aquatic environments, affecting water quality and potentially human health. Studies have investigated its oxidation by aqueous ferrate(VI) and potassium permanganate (KMnO4) to determine reaction kinetics and identify reaction products. These studies found that BP-3 can be effectively removed from water, with reaction efficiency influenced by pH, temperature, and coexisting water constituents (Yang & Ying, 2013); (Cao et al., 2021).

Health Risks and Endocrine-Disrupting Activity : BP-3 has been examined for its metabolism in liver microsomes and its estrogenic and anti-androgenic activities. These studies reveal that BP-3 metabolites exhibit varying levels of endocrine-disrupting activities, potentially affecting human health (Watanabe et al., 2015).

Reproductive Toxicity : Research has been conducted on the reproductive toxicity of BP-3 in humans and animals, indicating that high levels of exposure may affect birth weights and gestational ages in humans and disrupt reproductive functions in animals (Ghazipura et al., 2017).

Chemical Degradation and Removal Techniques

Studies have also focused on the degradation and removal of BP-3 from environmental sources, using various chemical and physical methods.

Photocatalytic Degradation : The photocatalytic degradation of BP-3 using titanium dioxide has been explored. This method shows promise in removing BP-3 from water, with the process influenced by pH, catalyst concentration, and the presence of hydrogen peroxide (Zúñiga-Benítez et al., 2016).

Ozonation and Oxidation Processes : The ozonation of BP-3 in aqueous solution has been studied, revealing the formation of various intermediates and highlighting the need for additional treatment methods to ensure effective degradation and detoxification (Guo et al., 2016).

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYBYDHLKYXKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176185 |

Source

|

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

951885-29-3 |

Source

|

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)